Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate is a chemical compound belonging to the benzimidazole family, which is characterized by a fused benzene and imidazole ring structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity. The systematic name reflects its structure, indicating the presence of an ethyl group and a carboxylate functional group.
Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate can be classified under the category of heterocyclic organic compounds. It is synthesized through various chemical pathways that involve the manipulation of benzimidazole derivatives. This compound is often studied for its electronic properties and potential therapeutic applications, particularly in treating cancer and other diseases.
The synthesis of methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate typically involves several steps:
The synthesis often employs techniques such as refluxing in organic solvents (e.g., dimethylformamide or tetrahydrofuran) and purification methods like recrystallization or chromatography to isolate the desired product .
The molecular structure of methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate consists of:
Key structural data includes:
Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate participates in various chemical reactions due to its functional groups:
These reactions are essential for developing derivatives with enhanced biological activity .
The mechanism of action for compounds like methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate often involves interactions at the molecular level with biological targets such as enzymes or receptors. For instance:
Quantitative structure–activity relationship (QSAR) studies are often employed to correlate structural features with biological activity, providing insights into how modifications can enhance efficacy .
Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate exhibits several key physical and chemical properties:
Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:
This compound's versatility highlights its significance in both research and practical applications within the fields of chemistry and pharmacology.
The benzo[d]imidazole core—a fusion of benzene and imidazole rings—constitutes a privileged scaffold in drug discovery, present in ~80% of pharmaceuticals targeting diverse therapeutic areas [3] [7]. This bicyclic system’s significance stems from:
Table 1: Target Interactions Enabled by Benzimidazole Scaffold
Interaction Type | Biological Relevance | Example Targets |
---|---|---|
Hydrogen bonding | DNA/protein recognition | Topoisomerases, Kinases |
π-π stacking | Hydrophobic pocket binding | BET bromodomains |
Van der Waals forces | Substrate affinity | Tubulin, PARP |
Metal coordination | Enzyme inhibition | HDACs, Kinases |
Benzimidazole derivatives exhibit broad bioactivity, including anticancer, antiviral, and anti-inflammatory effects, attributed to their ability to modulate enzymes (kinases, topoisomerases) and epigenetic regulators (HDACs, BET proteins) [5] [7] [10].
Substituents at the N1 and C6 positions critically define the pharmacological profile of benzimidazole derivatives. Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate (CAS 1199773-11-9) exemplifies this principle:
Sterically blocks metabolic oxidation at N1, extending half-life compared to N-H analogs [6].
C6-Methyl Ester:
Table 2: Impact of Substituents on Key Physicochemical Properties
Compound | logP | H-Bond Acceptors | Rotatable Bonds | Bioactivity Relevance |
---|---|---|---|---|
1H-Benzimidazole (unsubstituted) | 1.21 | 2 | 0 | Low metabolic stability |
Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate | 1.60 | 3 | 3 | Balanced lipophilicity/solubility |
Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate [4] | 1.58 | 3 | 3 | Similar profile, ethyl ester slightly more hydrolytically stable |
1-Ethyl-1H-benzo[d]imidazole-6-carboxylic acid | 1.10 | 3 | 2 | Improved target affinity but reduced cell permeability |
Structure-Activity Relationship (SAR) studies confirm that 1-alkyl-6-ester benzimidazoles exhibit superior cellular uptake and target engagement vs. carboxylate salts due to passive diffusion [6] . The methyl ester in Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate offers optimal steric bulk for protease recognition in prodrug activation [6].
Benzimidazole drug development has evolved through three key phases:
Table 3: Evolution of Key Benzimidazole-Based Drugs
Era | Drug Examples | Therapeutic Area | Design Strategy |
---|---|---|---|
1970s–1990s | Albendazole, Thiabendazole | Anthelmintic | Phenotypic screening |
2000s | Omeprazole, Domperidone | Antiulcer, Antiemetic | Target-based optimization |
2010s–Present | Abemaciclib, Binimetinib | Oncology (Kinase inhibitors) | Structure-guided design |
Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate represents a modern building block in this lineage, synthesized for targeted protein degraders (PROTACs) and kinase inhibitors [2] [6]. Its commercial availability from specialized suppliers (e.g., Calpac Lab, VulcanChem) reflects demand for late-stage functionalization in precision medicine [1] [2] [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4